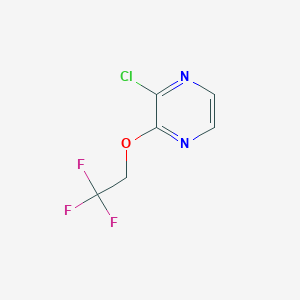
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine is C7H5ClF3NO. The InChI code is 1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine has a molecular weight of 211.57 g/mol. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which are structurally similar to “2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. High-Energy Density Li|NCM Batteries
- Application : A fluorinated nitrile compound, 3-(2,2,2-trifluoroethoxy)-propionitrile, is used as an electrolyte solvent for high-energy density Li|NCM batteries .
- Method : The compound is introduced due to its high oxidative stability, low volatility, and non-flammability .
- Results : The study is ongoing, and the results are not yet available .
3. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide
- Application : The compound “2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” is used in the synthesis of "3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide" .
- Method : The synthesis involves the preparation of “2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” from “3-amino-2-chloropyridine” with n-butyl nitrite in the presence of an organic acid and “2,2,2-trifluoroethanol”. This is followed by mercaptylation with thiourea, chlorination with chlorine, and amination with NH3 .
- Results : The synthesis route has several advantages over reported methods, including fewer steps, milder conditions, and higher yields .
4. Intermediate for Lansoprazole
- Application : “2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride” is used as an intermediate in the synthesis of Lansoprazole , a widely used gastric proton pump inhibitor.
5. Synthesis of 2,3,5-DCTF
- Application : “2-Chloro-5-methylpyridine” or “2-chloro-5-(chloromethyl)pyridine” can be chlorinated under liquid-phase conditions to afford the intermediate "2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)" . This is structurally similar to “2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine”.
- Method : The synthesis involves the chlorination of “2-chloro-5-methylpyridine” or “2-chloro-5-(chloromethyl)pyridine” under liquid-phase conditions .
- Results : The route had several advantages in comparison with the reported synthesis, including less steps, mild condition and higher yields .
6. Pesticide Properties
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGLSXINORLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,2,2-trifluoroethoxy)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



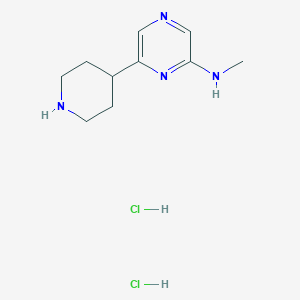
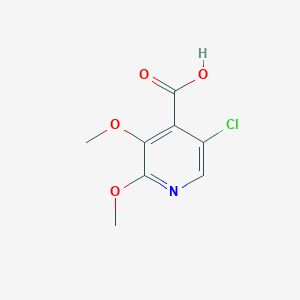
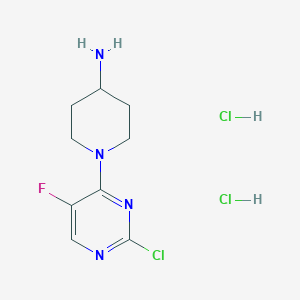
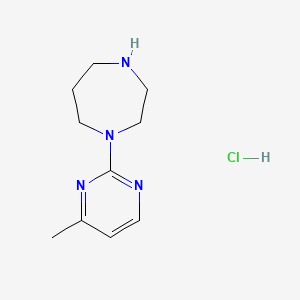
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)

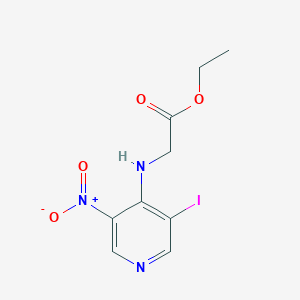

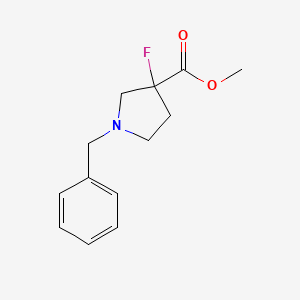
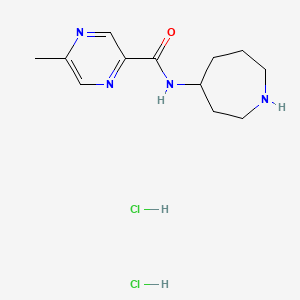
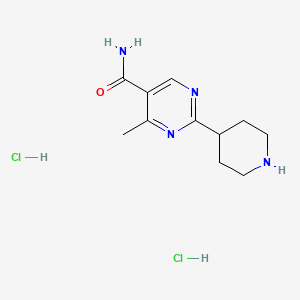
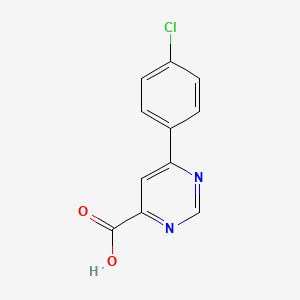
![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)